molecular formula C12H10F3NO B2984927 1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone CAS No. 866145-22-4

1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone

Cat. No. B2984927
CAS RN: 866145-22-4
M. Wt: 241.213
InChI Key: KBBZQJAXBUPWDV-UHFFFAOYSA-N
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Description

“1-(1-ethyl-1H-indol-3-yl)ethanone” is a chemical compound with the empirical formula C12H13NO . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-(1-ethyl-1H-indol-3-yl)ethanone can be synthesized from 1-(1-ethyl-1H-indol-3-yl)ethanone and 4-pyridine carboxaldehyde in the presence of potassium hydroxide .


Molecular Structure Analysis

The molecular structure of “1-(1-ethyl-1H-indol-3-yl)ethanone” consists of an indole ring attached to an ethanone group . The indole ring is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

While specific reactions involving “1-(1-ethyl-1H-indol-3-yl)ethanone” are not mentioned in the sources, indole compounds are known to undergo a variety of chemical reactions . For instance, they can react with phenylhydrazine and hydroxylamine hydrochloride to give pyrazolyl-indole and oxazolyl-indole derivatives, respectively .


Physical And Chemical Properties Analysis

The compound “1-(1-ethyl-1H-indol-3-yl)ethanone” is a solid . It has a molecular weight of 187.24 , a density of 1.06g/cm3 , and a boiling point of 331.1ºC at 760 mmHg .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that derivatives of 1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone exhibit significant antimicrobial activities. A study synthesized new 1H-Indole derivatives, demonstrating their antibacterial and antifungal effectiveness against several pathogens. These derivatives displayed considerable activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans, indicating their potential as antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Agents

Another application involves the synthesis of novel chalcone derivatives that showed anti-inflammatory properties. By modifying the indole framework with different substituents, researchers were able to evaluate these compounds for their effectiveness in reducing inflammation in animal models, suggesting their potential use in developing new anti-inflammatory medications (Current drug discovery technologies, 2022).

Chemical Synthesis and Catalysis

The compound has also been used as a precursor or intermediate in the synthesis of complex molecules. For instance, research has highlighted its utility in electrophilic trifluoromethylthiolation reactions, showcasing its versatility in creating compounds with trifluoromethylthio groups, a functionality of interest in pharmaceutical and agrochemical research (ChemistryOpen, 2016).

Enzymatic Process Development

Another intriguing application is in enzymatic processes, where derivatives of this compound serve as intermediates in the synthesis of clinically relevant molecules. For example, a ketoreductase was used to convert a related compound into a chiral alcohol, a key intermediate in drug synthesis, demonstrating the integration of biocatalysis with traditional chemical synthesis for more efficient and environmentally friendly processes (Organic Process Research & Development, 2017).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H319, which mean it is harmful if swallowed and causes serious eye irritation .

Future Directions

While specific future directions for “1-(1-ethyl-1H-indol-3-yl)ethanone” are not mentioned in the sources, the synthesis and study of indole derivatives is a topic of ongoing research due to their interesting biological activities . Future work could involve the synthesis of new derivatives and the investigation of their properties and potential applications .

properties

IUPAC Name

1-(1-ethylindol-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c1-2-16-7-9(11(17)12(13,14)15)8-5-3-4-6-10(8)16/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBZQJAXBUPWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-indol-3-yl)-2,2,2-trifluoro-1-ethanone

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